3-Bromo-5-chloro-1,8-naphthyridine
Overview
Description
3-Bromo-5-chloro-1,8-naphthyridine is a heterocyclic compound . It has a molecular weight of 243.49 . The compound is a yellow to brown solid at room temperature .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, including this compound, has been a topic of interest in recent years . Methods include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H4BrClN2/c9-5-3-6-7(10)1-2-11-8(6)12-4-5/h1-4H .Chemical Reactions Analysis
The synthesis of 1,8-naphthyridines involves various chemical reactions. For instance, a water-soluble Ir catalyst efficiently catalyzes the synthesis of 1,8-naphthyridines in water under air atmosphere, which involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to 1,8-naphthyridine .Physical and Chemical Properties Analysis
This compound is a yellow to brown solid at room temperature . It has a molecular weight of 243.49 .Scientific Research Applications
Chemical Reactions and Properties
- Reactivity with Potassium Amide in Liquid Ammonia : 3-Bromo-5-chloro-1,8-naphthyridine demonstrates distinct chemical behaviors when reacted with potassium amide in liquid ammonia. This reaction is notable for the formation of 3,4-didehydro-1,8-naphthyridine, a compound that forms a σ-adduct at C(2) in a crucial initial step. This reaction process shares similarities with those seen in other naphthyridine derivatives and is significant in the study of organic chemistry and reaction mechanisms (Plas, Woźniak, & Veldhuizen, 2010).
Applications in Material Science
- Catalysis and Chemical Synthesis : this compound's reactivity with various nucleophiles is an area of interest in material science, particularly in the field of catalysis and synthetic chemistry. Its interaction with different nucleophiles can lead to the formation of new compounds, which could be vital in the synthesis of new materials or pharmaceuticals (Deady & Werden, 1986).
Pharmacology and Drug Development
- Potential in Antimalarial Drug Development : The structural characteristics of this compound and its derivatives have been explored in the development of antimalarial drugs. This research is crucial in discovering new therapeutic agents against malaria, a significant global health concern (Barlin & Tan, 1985).
Biochemical Research
- Inhibition of Efflux Pumps in Bacteria : Studies have indicated that derivatives of this compound can act as inhibitors against specific efflux pumps in bacteria like Staphylococcus aureus. This suggests potential applications in combating antibiotic resistance, a growing concern in medical treatment and public health (Oliveira-Tintino et al., 2020).
Safety and Hazards
Future Directions
Mechanism of Action
1,8-Naphthyridines have gained prominence due to their diverse biological activities and photochemical properties. For instance, gemifloxacin, a compound containing the 1,8-naphthyridine core, is used in the treatment of bacterial infections. Additionally, these heterocycles find applications as ligands, components of light-emitting diodes, molecular sensors, and self-assembly host–guest systems .
Properties
IUPAC Name |
3-bromo-5-chloro-1,8-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-5-3-6-7(10)1-2-11-8(6)12-4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXJJKLXVJZHSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00728156 | |
Record name | 3-Bromo-5-chloro-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00728156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260815-70-0 | |
Record name | 3-Bromo-5-chloro-1,8-naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260815-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-chloro-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00728156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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